Cas no 871878-59-0 (N-(4-bromo-5-methoxy-2-methyl-phenyl)acetamide)

N-(4-bromo-5-methoxy-2-methyl-phenyl)acetamide is a brominated aromatic acetamide derivative with a methoxy and methyl substituent on the phenyl ring. This compound is of interest in organic synthesis and pharmaceutical research due to its structural features, which make it a versatile intermediate for further functionalization. The presence of the bromine atom allows for selective cross-coupling reactions, while the methoxy and methyl groups contribute to steric and electronic modulation. Its well-defined molecular structure ensures consistent reactivity, making it suitable for applications in medicinal chemistry and material science. High purity and stability under standard conditions further enhance its utility in research and industrial processes.
N-(4-bromo-5-methoxy-2-methyl-phenyl)acetamide structure
871878-59-0 structure
Product name:N-(4-bromo-5-methoxy-2-methyl-phenyl)acetamide
CAS No:871878-59-0
MF:C10H12BrNO2
MW:258.111782073975
MDL:MFCD20923464
CID:2857929
PubChem ID:44512476

N-(4-bromo-5-methoxy-2-methyl-phenyl)acetamide Chemical and Physical Properties

Names and Identifiers

    • acetic acid-(4-bromo-5-methoxy-2-methyl-anilide)
    • N-(4-BROMO-5-METHOXY-2-METHYLPHENYL)ACETAMIDE;5-Brom-2-acetamino-4-methoxy-toluol;
    • N-(4-bromo-5-methoxy-2-methyl-phenyl)acetamide
    • N-(4-Bromo-5-methoxy-2-methylphenyl)acetamide
    • IFEYCXFJRLYXIG-UHFFFAOYSA-N
    • G67378
    • SCHEMBL527222
    • DA-41024
    • MFCD20923464
    • 871878-59-0
    • MDL: MFCD20923464
    • Inchi: InChI=1S/C10H12BrNO2/c1-6-4-8(11)10(14-3)5-9(6)12-7(2)13/h4-5H,1-3H3,(H,12,13)
    • InChI Key: IFEYCXFJRLYXIG-UHFFFAOYSA-N
    • SMILES: Cc1cc(c(cc1NC(=O)C)OC)Br

Computed Properties

  • Exact Mass: 257.00500
  • Monoisotopic Mass: 257.00514g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 210
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38.3Ų
  • XLogP3: 2.1

Experimental Properties

  • Density: 1.4±0.1 g/cm3
  • Boiling Point: 368.3±42.0 °C at 760 mmHg
  • Flash Point: 176.5±27.9 °C
  • PSA: 38.33000
  • LogP: 2.79750
  • Vapor Pressure: 0.0±0.8 mmHg at 25°C

N-(4-bromo-5-methoxy-2-methyl-phenyl)acetamide Security Information

N-(4-bromo-5-methoxy-2-methyl-phenyl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
B993908-10mg
N-(4-Bromo-5-methoxy-2-methylphenyl)acetamide
871878-59-0
10mg
$ 80.00 2022-06-06
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU0765-5G
N-(4-bromo-5-methoxy-2-methyl-phenyl)acetamide
871878-59-0 95%
5g
¥ 7,682.00 2023-04-13
A2B Chem LLC
AH97839-100mg
N-(4-bromo-5-methoxy-2-methylphenyl)acetamide
871878-59-0 98%
100mg
$124.00 2024-04-19
1PlusChem
1P00H48F-250mg
N-(4-bromo-5-methoxy-2-methylphenyl)acetamide
871878-59-0 98%
250mg
$243.00 2024-04-21
A2B Chem LLC
AH97839-1g
N-(4-bromo-5-methoxy-2-methylphenyl)acetamide
871878-59-0 98%
1g
$567.00 2024-04-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU0765-1.0g
N-(4-bromo-5-methoxy-2-methyl-phenyl)acetamide
871878-59-0 95%
1.0g
¥2561.0000 2024-08-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU0765-5.0g
N-(4-bromo-5-methoxy-2-methyl-phenyl)acetamide
871878-59-0 95%
5.0g
¥7683.0000 2024-08-02
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBU0765-250.0mg
N-(4-bromo-5-methoxy-2-methyl-phenyl)acetamide
871878-59-0 95%
250.0mg
¥1023.0000 2024-08-02
TRC
B993908-2mg
N-(4-Bromo-5-methoxy-2-methylphenyl)acetamide
871878-59-0
2mg
$ 65.00 2022-06-06
eNovation Chemicals LLC
D622620-5g
N-(4-bromo-5-methoxy-2-methylphenyl)acetamide
871878-59-0 95%
5g
$1800 2024-08-03

Additional information on N-(4-bromo-5-methoxy-2-methyl-phenyl)acetamide

Comprehensive Overview of N-(4-bromo-5-methoxy-2-methyl-phenyl)acetamide (CAS No. 871878-59-0)

N-(4-bromo-5-methoxy-2-methyl-phenyl)acetamide (CAS No. 871878-59-0) is a specialized organic compound widely utilized in pharmaceutical and agrochemical research. This compound, characterized by its brominated and methoxylated aromatic structure, serves as a critical intermediate in the synthesis of bioactive molecules. Its unique chemical properties, including stability and reactivity, make it a valuable asset in modern drug discovery and material science applications.

The molecular structure of N-(4-bromo-5-methoxy-2-methyl-phenyl)acetamide features a 4-bromo substitution, which enhances its electrophilic aromatic substitution potential, and a 5-methoxy group that contributes to its solubility in organic solvents. These attributes are particularly relevant in the context of green chemistry and sustainable synthesis, as researchers increasingly seek eco-friendly alternatives for chemical production. The compound's CAS No. 871878-59-0 is frequently searched in academic databases, reflecting its importance in medicinal chemistry and catalysis studies.

Recent trends in scientific literature highlight the growing interest in N-(4-bromo-5-methoxy-2-methyl-phenyl)acetamide as a precursor for heterocyclic compounds, which are pivotal in developing new antimicrobial agents and anticancer drugs. Its role in polymer chemistry is also under exploration, particularly in the design of high-performance materials with tailored thermal and mechanical properties. This aligns with the broader industry focus on smart materials and nanotechnology, where precise molecular control is essential.

From an analytical perspective, N-(4-bromo-5-methoxy-2-methyl-phenyl)acetamide is often characterized using advanced techniques such as NMR spectroscopy, mass spectrometry, and HPLC. These methods ensure high purity and accurate quantification, which are critical for regulatory compliance in pharmaceutical manufacturing. The compound's CAS No. 871878-59-0 is a key identifier in safety data sheets (SDS) and technical documentation, emphasizing its standardized use across laboratories.

In the context of drug development, N-(4-bromo-5-methoxy-2-methyl-phenyl)acetamide has been investigated for its potential to modulate enzyme activity and receptor binding. Its structural motifs are reminiscent of several FDA-approved drugs, sparking interest in its derivatization for central nervous system (CNS) therapeutics. This connection to neurological research is particularly timely, given the rising global focus on neurodegenerative diseases such as Alzheimer's and Parkinson's.

The synthesis of N-(4-bromo-5-methoxy-2-methyl-phenyl)acetamide typically involves Pd-catalyzed cross-coupling reactions, a topic frequently searched by chemists exploring C-C bond formation strategies. Optimizing these synthetic routes is a hot topic in process chemistry, where efficiency and scalability are paramount. Additionally, the compound's bioisosteric potential—replacing its bromo or methoxy groups with other functional moieties—is a subject of ongoing research in structure-activity relationship (SAR) studies.

Environmental considerations surrounding N-(4-bromo-5-methoxy-2-methyl-phenyl)acetamide are also noteworthy. As regulatory bodies tighten restrictions on persistent organic pollutants (POPs), researchers are evaluating its biodegradability and eco-toxicity profile. This aligns with the United Nations Sustainable Development Goals (SDGs), particularly Goal 12 (Responsible Consumption and Production), driving innovation in benign-by-design chemicals.

In summary, N-(4-bromo-5-methoxy-2-methyl-phenyl)acetamide (CAS No. 871878-59-0) represents a versatile building block in synthetic chemistry, with applications spanning drug discovery, material science, and catalysis. Its relevance to contemporary scientific challenges—from green synthesis to CNS drug design—ensures its continued prominence in research publications and patent filings. For laboratories seeking reliable intermediates with well-documented properties, this compound remains a high-value candidate.

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(CAS:871878-59-0)N-(4-bromo-5-methoxy-2-methyl-phenyl)acetamide
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